molecular formula C14H9Cl2N3O2 B10782386 Lopirazepam CAS No. 140365-26-0

Lopirazepam

Cat. No.: B10782386
CAS No.: 140365-26-0
M. Wt: 322.1 g/mol
InChI Key: JEJOFYTVMFVKQA-UHFFFAOYSA-N
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Description

Lopirazepam is a benzodiazepine derivative known for its sedative, anxiolytic, and hypnotic properties. It is commonly used in the treatment of anxiety disorders, insomnia, and seizures. Benzodiazepines, including this compound, work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a calming effect on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lopirazepam involves several key steps. One common method includes the reaction of a ketone base material with glacial acetic acid, potassium acetate, potassium persulfate, and iodine under heating and stirring conditions to obtain an acetoxyl intermediate. This intermediate is then reacted with sodium hydroxide in ethanol, followed by filtration and crystallization using ethyl acetate and citric acid .

Industrial Production Methods

In industrial settings, the production of this compound tablets involves preparing a saturation solution, creating a this compound inclusion compound, crushing the materials, mixing with supplementary materials, and finally tabletting and packaging. This method improves the stability, disintegration efficiency, and bioavailability of the medicine .

Chemical Reactions Analysis

Types of Reactions

Lopirazepam undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Mechanism of Action

Lopirazepam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. The resulting hyperpolarization stabilizes the neurons and reduces their excitability .

Comparison with Similar Compounds

Similar Compounds

Lopirazepam is similar to other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a common benzodiazepine nucleus but differ in their pharmacokinetic properties and clinical uses .

Uniqueness

This compound is unique in its relatively short half-life and rapid onset of action compared to other benzodiazepines. This makes it particularly useful for acute management of anxiety and seizures. Additionally, its metabolic pathway involves direct conjugation to glucuronic acid, resulting in fewer active metabolites and a lower risk of accumulation in the body .

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better utilize this compound in various scientific and medical fields.

Properties

CAS No.

140365-26-0

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20)

InChI Key

JEJOFYTVMFVKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl

Origin of Product

United States

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